

Fimasartan Demonstrates Non-Inferior Efficacy to Established Antihypertensives in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fimasartan Potassium Trihydrate	
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Fimasartan, a non-peptide angiotensin II receptor antagonist, has shown non-inferior efficacy in lowering blood pressure when compared to established antihypertensive drugs such as losartan, valsartan, and amlodipine in several head-to-head clinical trials.[1][2][3][4][5] These studies, conducted in patients with mild-to-moderate essential hypertension, provide a robust dataset for researchers and drug development professionals to evaluate the performance of fimasartan.

Comparative Efficacy in Blood Pressure Reduction

Clinical trials have consistently demonstrated that fimasartan is as effective as other widely prescribed antihypertensives in reducing both systolic and diastolic blood pressure.

Fimasartan vs. Losartan

A 12-week, randomized, double-blind, phase III clinical trial involving 506 adult Korean patients with mild-to-moderate hypertension found that fimasartan (60/120 mg) was non-inferior to losartan (50/100 mg) in reducing mean sitting diastolic blood pressure (siDBP).[1][2] At week 12, the fimasartan group showed a mean reduction in siDBP of -11.26 mmHg compared to -8.56 mmHg in the losartan group.[1] A post-hoc analysis suggested potential superiority of fimasartan over losartan in this study.[1][2] Another study with 179 patients also concluded that fimasartan provides a similar blood pressure-lowering effect to losartan.[6]



Efficacy Endpoint	Fimasartan (60/120 mg)	Losartan (50/100 mg)	p-value
Change in siDBP at Week 12 (mmHg)	-11.26 (7.53)	-8.56 (7.72)	<0.0001
Between-group difference (mmHg)	2.70	0.0002	

Data are presented as mean (standard deviation).[1]

Fimasartan vs. Valsartan

A study comparing fimasartan (120 mg) with valsartan (160 mg) in Korean patients with mild-to-moderate essential hypertension demonstrated superior efficacy of fimasartan in reducing sitting office systolic blood pressure (SiSBP) and diastolic blood pressure (SiDBP) after 6 weeks of treatment.[3][4][5] The fimasartan group also showed a significantly greater decrease in 24-hour mean ambulatory systolic and diastolic blood pressure.[3][4][5]

Efficacy Endpoint	Fimasartan (120 mg)	Valsartan (160 mg)	p-value
Change in SiSBP at Week 6 (mmHg)	-16.26 (15.07)	-12.81 (13.87)	0.0298
Change in SiDBP at Week 6 (mmHg)	-7.63 (9.67)	-5.14 (8.52)	0.0211
Change in 24-hr mean ASBP (mmHg)	-15.22 (13.33)	-9.45 (12.37)	0.0009
Change in 24-hr mean ADBP (mmHg)	-8.74 (7.55)	-5.98 (7.85)	0.0140

Data are presented as mean \pm standard deviation.[4][5]

Fimasartan vs. Amlodipine



In a study involving patients with essential hypertension who were unresponsive to fimasartan monotherapy, the combination of fimasartan (60 mg) and amlodipine (10 mg) resulted in a significantly greater reduction in SiSBP compared to fimasartan monotherapy after 8 weeks.[7] Another study comparing fimasartan and amlodipine therapy on carotid atherosclerotic plaque inflammation found that both drugs similarly reduced inflammation.[8]

Efficacy Endpoint (in non-responders to Fimasartan monotherapy)	Fimasartan (60 mg)	Fimasartan (60 mg) / Amlodipine (10 mg)	p-value
Change in SiSBP at Week 8 (mmHg)	-7.8 (13.3)	-20.5 (14.6)	<0.0001

Data are presented as mean (standard deviation).[7]

Safety and Tolerability Profile

Across the comparative trials, fimasartan was found to be well-tolerated, with a safety profile comparable to that of established antihypertensives. The incidence of adverse drug reactions (ADRs) for fimasartan was not significantly different from losartan.[1][2] In the comparison with valsartan, the safety profiles were also comparable.[6] When combined with amlodipine, the combination therapy did not lead to an increase in adverse drug reactions compared to fimasartan monotherapy.[7]

Experimental Protocols

The non-inferiority trials were typically designed as randomized, double-blind, multicenter, parallel-group studies.

Fimasartan vs. Losartan (Phase III Trial)

• Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group, dose-escalation, non-inferiority clinical trial with an optional 12-week extension phase.[1][2] [9]



- Patient Population: Adult Korean patients (aged 18 to 70 years) with mild-to-moderate essential hypertension.[1][2][9]
- Randomization and Treatment: 506 patients were randomized to receive either fimasartan 60 mg or losartan 50 mg daily.[1][2] After 4 weeks, non-responders were up-titrated to fimasartan 120 mg or losartan 100 mg.
- Primary Endpoint: The primary endpoint was to demonstrate the non-inferiority of the change in mean sitting diastolic blood pressure (siDBP) from baseline to week 12 for fimasartan compared with losartan.[1][2]

Fimasartan vs. Valsartan

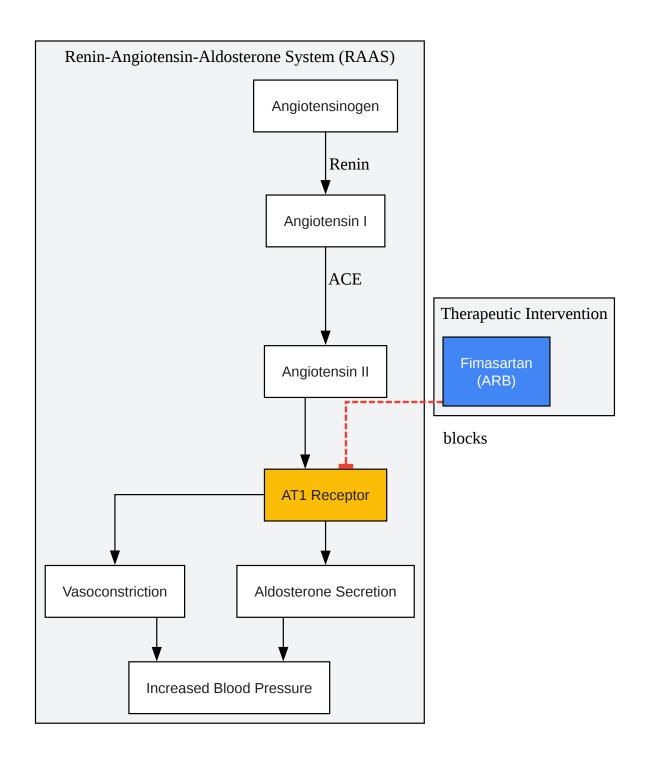
- Study Design: A 6-week, randomized, double-blind, parallel-group study.[4][5]
- Patient Population: Korean patients with mild-to-moderate essential hypertension.[3][4][5]
- Randomization and Treatment: After a 2-week placebo run-in, patients were randomized to receive initial standard doses of fimasartan (60 mg), valsartan (80 mg), or olmesartan (10 mg) for 2 weeks, followed by a forced up-titration to higher doses (fimasartan 120 mg, valsartan 160 mg, olmesartan 20 mg) for 4 weeks.[4][5]
- Primary Endpoint: Reduction of sitting office systolic BP (SiSBP) of fimasartan compared to valsartan after 6 weeks.[4][5]

Mechanism of Action and Signaling Pathway

Fimasartan, like other angiotensin II receptor blockers (ARBs), selectively blocks the angiotensin II type 1 (AT1) receptor.[9][10][11][12] This prevents the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[11][13] The blockade of the AT1 receptor also inhibits the release of aldosterone, which reduces sodium and water retention.[10][11]

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary signaling pathway targeted by fimasartan.





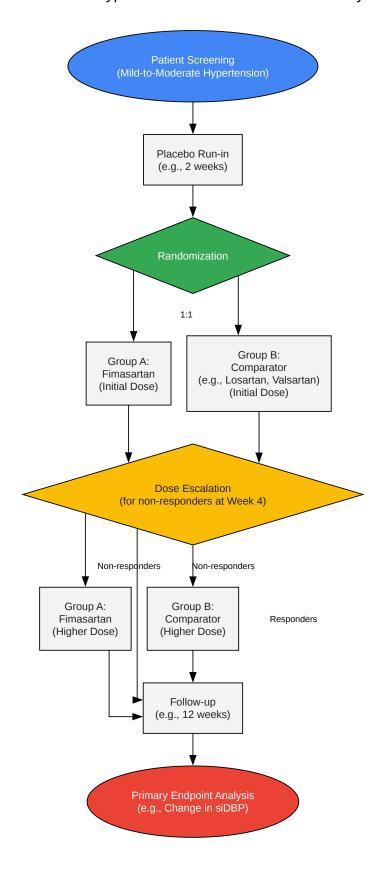
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Caption: Simplified diagram of the RAAS and the point of action for Fimasartan.



Experimental Workflow of a Non-Inferiority Trial

The following diagram illustrates a typical workflow for the non-inferiority trials discussed.





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Caption: Generalized workflow of a non-inferiority clinical trial for Fimasartan.

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- To cite this document: BenchChem. [Fimasartan Demonstrates Non-Inferior Efficacy to Established Antihypertensives in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8817937#non-inferiority-trials-of-fimasartan-compared-to-established-antihypertensives]

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